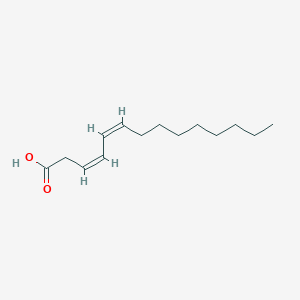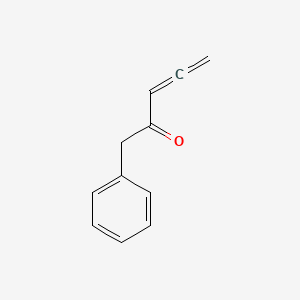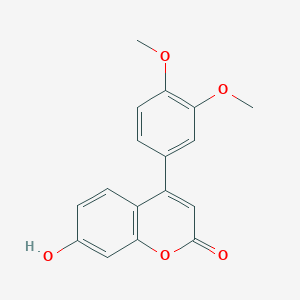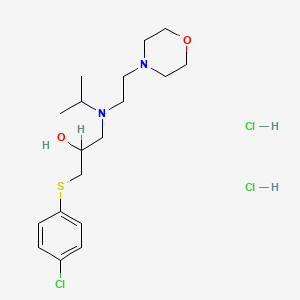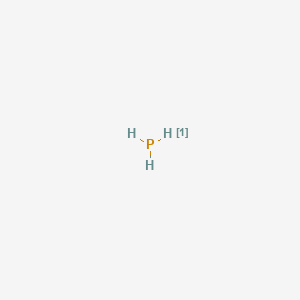
Phosphine-d
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphine-d, also known as deuterated phosphine, is a compound where the hydrogen atoms in phosphine (PH₃) are replaced with deuterium, a heavier isotope of hydrogen. This compound is of significant interest in various fields of scientific research due to its unique properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
Phosphine-d can be synthesized through several methods. One common approach involves the reaction of deuterated water (D₂O) with calcium phosphide (Ca₃P₂). The reaction proceeds as follows:
[ \text{Ca}_3\text{P}_2 + 6\text{D}_2\text{O} \rightarrow 3\text{Ca(OD)}_2 + 2\text{PD}_3 ]
Another method involves the reduction of deuterated phosphorus compounds with lithium aluminum deuteride (LiAlD₄). This method is particularly useful for producing high-purity this compound.
Industrial Production Methods
Industrial production of this compound typically involves the large-scale reaction of deuterated water with calcium phosphide. The reaction is carried out under controlled conditions to ensure the complete conversion of reactants and the safe handling of the highly toxic this compound gas.
化学反応の分析
Types of Reactions
Phosphine-d undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form deuterated phosphoric acid (D₃PO₄) using oxidizing agents such as oxygen or chlorine.
Reduction: It can be reduced to form deuterated phosphides.
Substitution: this compound can participate in substitution reactions where deuterium atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O₂) and chlorine (Cl₂). The reaction typically occurs at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum deuteride (LiAlD₄) are used under anhydrous conditions.
Substitution: Various halides and alkylating agents can be used for substitution reactions.
Major Products
Oxidation: Deuterated phosphoric acid (D₃PO₄)
Reduction: Deuterated phosphides
Substitution: Various deuterated organophosphorus compounds
科学的研究の応用
Phosphine-d has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of deuterated compounds, which are valuable in mechanistic studies and isotopic labeling experiments.
Biology: Deuterated compounds, including this compound, are used in metabolic studies to trace biochemical pathways.
Medicine: this compound is used in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Industry: It is used in the production of semiconductors and other electronic materials due to its unique properties.
作用機序
Phosphine-d exerts its effects through various mechanisms depending on the context of its use. In chemical reactions, the presence of deuterium can alter reaction kinetics and mechanisms due to the isotope effect. In biological systems, deuterated compounds can provide insights into metabolic pathways and enzyme mechanisms by serving as tracers.
類似化合物との比較
Phosphine-d can be compared with other similar compounds such as:
Phosphine (PH₃): The non-deuterated form of phosphine. This compound is heavier and exhibits different kinetic properties due to the presence of deuterium.
Arsine (AsH₃): A similar pnictogen hydride, but with arsenic instead of phosphorus. Arsine is more toxic and less commonly used in research.
Stibine (SbH₃): Another pnictogen hydride with antimony. Stibine is also highly toxic and less frequently used.
This compound is unique due to its deuterium content, which makes it particularly valuable in isotopic labeling and mechanistic studies.
特性
CAS番号 |
13587-50-3 |
|---|---|
分子式 |
H3P |
分子量 |
33.998 g/mol |
IUPAC名 |
protiophosphane |
InChI |
InChI=1S/H3P/h1H3/i1H |
InChIキー |
XYFCBTPGUUZFHI-GXEIOEIKSA-N |
異性体SMILES |
[1H]P |
正規SMILES |
P |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



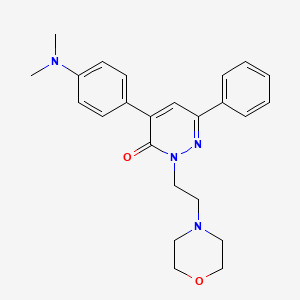
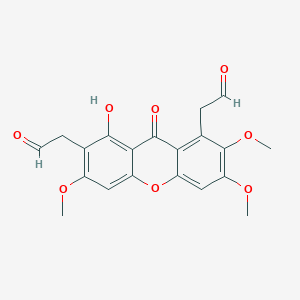
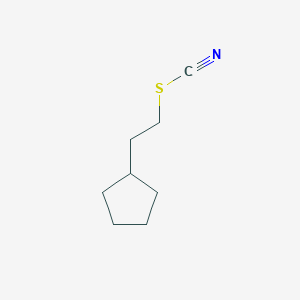
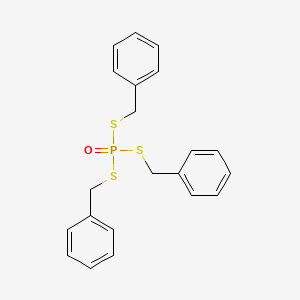
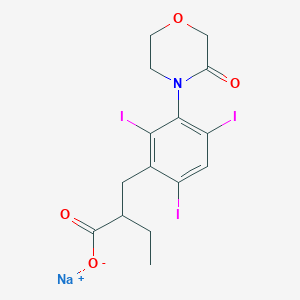


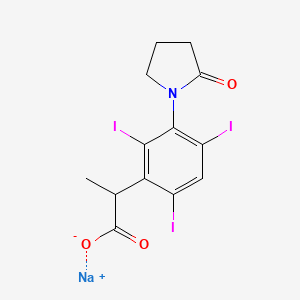
![2-[(Triphenylstannyl)sulfanyl]-1,3-benzoxazole](/img/structure/B14706227.png)
